Ethyl 3-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a methoxy group at the 3-position of the phenyl ring and an amino group at the 3-position of the pyrazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-methoxybenzaldehyde and hydrazine hydrate.
Reaction Steps: The process involves the formation of a hydrazone intermediate, followed by cyclization to form the pyrazole ring. The final step is the esterification of the carboxylic acid group.
Conditions: The reaction is usually carried out under acidic conditions, often using a catalytic amount of an acid such as hydrochloric acid or sulfuric acid.
Industrial Production Methods:
Scale-Up: Industrial production involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography or crystallization.
Safety and Environmental Considerations: Industrial synthesis must also address safety concerns, such as handling of hazardous reagents and waste management, to ensure compliance with environmental regulations.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in Ethyl 3-nitro-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate.
Reduction: The nitro group can be reduced to an amine, yielding Ethyl 3,5-diamino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Typical reducing agents are iron powder, tin chloride, and hydrogen gas.
Substitution: Nucleophiles such as halides or alkoxides can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Nitro derivatives.
Reduction Products: Diamino derivatives.
Substitution Products: Various substituted pyrazoles.
Scientific Research Applications
Chemistry: Ethyl 3-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a versatile intermediate in the construction of pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives have been studied for their biological activity, including potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research has explored the use of pyrazole derivatives in drug development, particularly in the treatment of diseases such as diabetes and cardiovascular disorders.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 3-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate exerts its effects depends on its specific biological target. For example, in the case of anticancer activity, the compound may inhibit specific enzymes or receptors involved in cancer cell proliferation. The molecular pathways involved can include apoptosis induction, cell cycle arrest, and inhibition of angiogenesis.
Comparison with Similar Compounds
Ethyl 3-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate: Similar structure with the methoxy group at the 4-position of the phenyl ring.
Ethyl 3-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate: Similar structure with the methoxy group at the 2-position of the phenyl ring.
Ethyl 3-amino-1-(3-hydroxyphenyl)-1H-pyrazole-4-carboxylate: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness: Ethyl 3-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the methoxy group at the 3-position enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with biological targets.
Properties
IUPAC Name |
ethyl 3-amino-1-(3-methoxyphenyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-3-19-13(17)11-8-16(15-12(11)14)9-5-4-6-10(7-9)18-2/h4-8H,3H2,1-2H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCUSTCIBHAIIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1N)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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